Methyl inden-3-ylacetate
Description
Significance of Indene (B144670) and its Derivatives in Chemical Science
Indene (C9H8) is a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org This unique structural motif makes indene and its derivatives highly significant in various fields of chemical science. ontosight.airesearchgate.net They are crucial building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules. nih.govmdpi.com The indene scaffold is found in numerous natural products and biologically active compounds, highlighting its importance in medicinal chemistry. wikipedia.orgresearchgate.net For instance, certain indene derivatives have shown potential as anti-inflammatory, antioxidant, and antitumor agents. ontosight.aiacs.orgnih.gov
In materials science, indene derivatives are utilized in the production of polymers, resins, and dyes due to their unique optical and electronic properties. ontosight.aigithub.com The ability of indene to polymerize readily is a key factor in its industrial applications, particularly in the manufacturing of indene/coumarone thermoplastic resins. wikipedia.orggithub.com Furthermore, indenyl ligands play a vital role in organometallic chemistry, forming stable complexes with transition metals that are used as catalysts in various chemical reactions, including olefin polymerization. ontosight.ainih.gov The reactivity of the indene ring system, including its ability to undergo deprotonation to form the indenyl anion, allows for a wide array of chemical transformations, making it a versatile tool for synthetic chemists. wikipedia.org
Role of Methyl inden-3-ylacetate as a Key Indene Scaffold
Within the broad class of indene derivatives, this compound holds a significant position as a key scaffold in organic synthesis. Its structure incorporates the fundamental indene framework functionalized with a methyl acetate (B1210297) group at the 3-position. This substitution pattern provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.
The presence of the ester group in this compound allows for a variety of chemical transformations. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups. The methylene (B1212753) group adjacent to the ester is also activated, providing a site for enolate formation and subsequent alkylation or condensation reactions. This reactivity makes this compound a versatile building block for constructing diverse molecular architectures. For example, it serves as a precursor in the synthesis of substituted indene derivatives with potential applications in medicinal chemistry and materials science. prepchem.comprepchem.com
Overview of Current Research Landscape in Indene Derivatives
The current research landscape for indene derivatives is vibrant and multifaceted, with ongoing investigations across numerous disciplines. researchgate.net In medicinal chemistry, there is a strong focus on designing and synthesizing novel indene-based compounds with a wide range of biological activities. acs.orgnih.gov Researchers are exploring their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. ontosight.aiacs.org The development of succinate (B1194679) dehydrogenase inhibitors (SDHIs) featuring an indene scaffold for agricultural applications is another active area of research. acs.org
In the realm of materials science, research is directed towards the development of new polymers and organic electronic materials derived from indene. ontosight.airesearchgate.net Scientists are investigating how modifications to the indene core can tune the optical and electronic properties of these materials for applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.net
Synthetic methodology also remains a key research focus. Chemists are continuously developing more efficient and selective methods for the synthesis of functionalized indene derivatives. nih.govnih.gov This includes the exploration of novel catalytic systems and reaction pathways to access complex indene-containing molecules. rsc.org The development of stereoselective syntheses of chiral indene derivatives is particularly important, as the stereochemistry often plays a crucial role in the biological activity of these compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
121929-95-1 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 2-(3H-inden-1-yl)acetate |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)8-10-7-6-9-4-2-3-5-11(9)10/h2-5,7H,6,8H2,1H3 |
InChI Key |
PASIDZJGOCPTGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CCC2=CC=CC=C21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Inden 3 Ylacetate and Its Indene Core
Strategies for Constructing the Indene (B144670) Nucleus
Annulative Coupling Reactions
Annulative coupling reactions represent a powerful strategy for the construction of the indene scaffold, typically involving the formation of multiple carbon-carbon bonds in a single operation from acyclic precursors.
Silver catalysis offers a straightforward method for synthesizing 1,2,3-substituted indene derivatives through the annulative coupling of readily available secondary benzyl (B1604629) alcohols and internal alkynes. nii.ac.jpnii.ac.jp This approach selectively yields 1:1 coupling products under mild conditions, avoiding the formation of 2:1 coupling byproducts that can occur with other catalysts like iron. nii.ac.jp The reaction is typically promoted by a silver salt, such as silver hexafluoroantimonate (AgSbF₆), in a solvent like 1,2-dichloroethane (B1671644) (DCE). nii.ac.jp The process is believed to proceed via the silver-catalyzed activation of the C-O bond of the benzyl alcohol, followed by annulation with the alkyne and subsequent deprotonation to regenerate the active silver species. nii.ac.jp
Research has demonstrated that this method is effective for a range of substituted diphenylmethanols and alkynes. The reaction temperature can be optimized to achieve high yields; for instance, the reaction of diphenylmethanol (B121723) with diphenylacetylene (B1204595) catalyzed by AgSbF₆ saw a dramatic yield improvement from 25% at 100 °C to 94% at 80 °C. nii.ac.jp
| Benzyl Alcohol | Alkyne | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Diphenylmethanol | Diphenylacetylene | AgSbF₆ | DCE | 80 | 94 |
| (4-Methylphenyl)phenylmethanol | Diphenylacetylene | AgSbF₆ | DCE | 80 | 78 |
| (4-Chlorophenyl)phenylmethanol | Diphenylacetylene | AgSbF₆ | DCE | 80 | 65 |
| Diphenylmethanol | 1,2-bis(4-methylphenyl)acetylene | AgSbF₆ | DCE | 80 | 99 |
Transition metal catalysis is a cornerstone for the synthesis of highly substituted indenes, offering diverse pathways through carboannulation reactions.
Palladium: Palladium-catalyzed carboannulation is a highly effective method for preparing a wide variety of indene derivatives. rsc.orgacs.orgacs.org One common approach involves the reaction of functionally substituted aryl halides with internal alkynes in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂). acs.org The reaction is believed to proceed through a regioselective arylpalladation of the alkyne, followed by an intramolecular nucleophilic displacement of the palladium intermediate. acs.org This methodology has proven superior to traditional methods that often require harsh acidic conditions or lengthy reaction sequences. acs.org Various palladium catalysts and ligands can be employed, though Pd(OAc)₂ often provides superior yields. acs.org
| Aryl Halide | Alkyne | Catalyst/Additives | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Iodoanisole | 4-Octyne | Pd(OAc)₂ / LiCl / K₂CO₃ | DMF | 86 |
| Methyl 2-iodobenzoate | 1-Phenyl-1-propyne | Pd(OAc)₂ / n-Bu₄NCl / KOAc | DMF | 79 |
| 2-Iodobenzaldehyde | 3-Hexyne | Pd(OAc)₂ / n-Bu₄NCl / KOAc | DMF | 75 |
Nickel: Nickel-catalyzed carboannulation provides an alternative route to indenes. One reported method involves the treatment of o-bromobenzyl zinc bromide with various terminal and internal alkynes in the presence of a nickel catalyst. organic-chemistry.org This reaction has been successfully applied to generate a number of indene derivatives in good yields. organic-chemistry.org
Cobalt: Cobalt catalysts can also be employed for indene synthesis. For example, Cp*Co(CO)I₂ has been shown to catalyze a C-H activation of aromatic systems with α,β-unsaturated ketones, followed by an aldol (B89426) condensation to provide indenes under mild conditions with excellent functional group compatibility. organic-chemistry.org
Cycloisomerization reactions rearrange an acyclic precursor, often an enyne, into a cyclic product without the loss of any atoms. This atom-economical approach is a powerful tool for constructing the indene nucleus. Various metals, including gold, platinum, and ruthenium, are effective catalysts for these transformations. organic-chemistry.orgnih.govacs.org
Gold-Catalyzed Cycloisomerization: Gold catalysts are particularly effective in activating alkynes for nucleophilic attack. One strategy involves the intramolecular hydroalkylation of ynamides. nih.govacs.org In this process, a N-heterocyclic carbene-gold complex activates the ynamide to form a highly electrophilic keteniminium ion. This intermediate triggers a nii.ac.jpacs.org-hydride shift and subsequent cyclization to yield densely functionalized indenes. nih.govacs.org Another gold-catalyzed pathway involves the cycloisomerization of o-(alkynyl)styrenes. acs.orgscispace.com The reaction proceeds via a 5-endo-dig cyclization, leading to a vinylgold intermediate that, after protodemetalation, furnishes the indene product. scispace.com
Platinum and Ruthenium-Catalyzed Cycloisomerization: Air-stable metal salts like platinum(II) chloride (PtCl₂) and ruthenium complexes can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.org Another ruthenium-catalyzed approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, which is thought to proceed through a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org
Electrophilic Cyclization Pathways
Electrophilic cyclization involves the attack of an electrophile on an alkyne or alkene, which initiates a cyclization cascade. This method provides a versatile route to functionalized indenes under mild conditions. nih.gov
Iodonium-promoted cyclization is a specific and highly effective form of electrophilic cyclization for synthesizing halogenated indenes, which can be further functionalized. The reaction of 2-substituted ethynylmalonates with an iodine source, such as iodine monochloride (ICl) or N-Iodosuccinimide (NIS), leads to 3-iodo-1H-indene derivatives through a 5-endo-dig carbocyclization. scilit.comnih.gov This process allows for the successful conversion of various ethynylmalonates bearing aryl, alkyl, and protected alcohol groups into the corresponding cyclized iodoindenes. scilit.com The reaction is generally high-yielding and proceeds with high regio- and stereoselectivity. scilit.com
Lewis Acid-Catalyzed Friedel-Crafts Cyclizations
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a powerful tool for the intramolecular cyclization to form the five-membered ring of the indene scaffold. nih.gov In this context, an appropriately substituted aromatic precursor bearing a side chain with an electrophilic character is treated with a Lewis acid. The Lewis acid activates the electrophile, facilitating an intramolecular electrophilic aromatic substitution to close the ring. rsc.org A variety of Lewis acids, including aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and iron(III) chloride (FeCl₃), have been effectively employed. nih.govorganic-chemistry.org
For instance, the intramolecular acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is a classic route to produce indanones, which are immediate precursors to indenes. organic-chemistry.org More advanced methods involve the cyclization of precursors generated in situ. An iron(III) chloride-catalyzed reaction between N-benzylic sulfonamides and internal alkynes yields functionalized indene derivatives with high regioselectivity by proceeding through a benzyl cation intermediate. organic-chemistry.org Similarly, Lewis acid-induced cyclization of 1,3-bis-exocyclic dienes has been developed as an efficient method for constructing complex fused-ring systems containing the indene skeleton. nih.gov
| Catalyst | Substrate Type | Product | Yield (%) | Reference |
| FeCl₃ | N-Benzylic sulfonamides + Alkynes | Functionalized Indenes | High | organic-chemistry.org |
| SnCl₄ | 3-Arylpropanoic acid chlorides | Indanones | Moderate | rsc.org |
| FeCl₃ | (E)-2-alkylcinnamaldehyde dimethyl acetals | 1-Methoxy-2-alkyl-1H-indenes | Good-High | organic-chemistry.org |
This table summarizes examples of Lewis acid-catalyzed reactions for the synthesis of indene precursors and derivatives.
Intramolecular Cyclization Reactions
Intramolecular cyclization represents one of the most direct and efficient strategies for constructing the indene core. These reactions involve the formation of a carbon-carbon bond between two positions of a single starting molecule, often an ortho-substituted arene.
A significant advancement in synthetic chemistry is the direct functionalization of otherwise unreactive C-H bonds. Intramolecular C(sp³)-H activation has emerged as a powerful method for indene synthesis. This approach avoids the need for pre-functionalized starting materials, enhancing atom economy. Platinum(II)-catalyzed intramolecular cyclization of ortho-substituted aryl alkynes, such as o-isopropyl aryl alkynes, can produce substituted indenes through the activation of a benzylic C(sp³)-H bond. semanticscholar.org Similarly, rhodium(III)-catalyzed C-H activation has been utilized in annulation reactions to build complex heterocyclic systems related to the indene core. rsc.org Brønsted acids have also been shown to catalyze cascade cycloisomerization reactions of enynes that proceed via the cleavage of an unactivated C(sp³)-H bond to afford bicyclic products. acs.org
| Catalyst System | Substrate Example | Key Transformation | Reference |
| PtCl₂ | o-Isopropyl aryl alkyne | Intramolecular C(sp³)–H activation/cyclization | semanticscholar.org |
| Brønsted Acid (TfOH) | Acyclic enynes | Acetylene cation cyclization / C(sp³)–H cleavage | acs.org |
| Cp*Rh(III) complexes | Phthalazinones and allenes | C–H activation / annulation | rsc.org |
This table highlights catalytic systems used in C(sp³)-H activation for the synthesis of indene and related structures.
Base-induced cyclization reactions provide a complementary approach to acid-catalyzed methods for synthesizing indenes. nih.gov These reactions typically involve the generation of a carbanion, which then acts as an intramolecular nucleophile to close the five-membered ring. The specific precursors for these reactions are designed to have an acidic proton and an intramolecular electrophilic center. For example, a substrate with an ortho-alkenyl group and an adjacent activatable methylene (B1212753) group can undergo cyclization in the presence of a suitable base. The reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can be directed to yield cyclized indene derivatives under specific basic or Lewis acidic conditions. nih.gov
The formation of the indene double bond can be achieved through intramolecular dehydration of indanol precursors. The liquid-phase dehydration of 1-indanol (B147123) over microporous acid catalysts like zeolites is a selective method for synthesizing indene. documentsdelivered.com A one-pot process combining the reduction of 1-indanone (B140024) to 1-indanol and its subsequent dehydration has been developed using a tandem catalytic system, such as a mixture of Cu/SiO₂ and HZSM-5, achieving high yields of indene. rsc.org
Another powerful strategy is ring-closing metathesis (RCM). A sequence involving a Palladium-catalyzed Suzuki coupling followed by a Ruthenium-catalyzed RCM of substituted phenols provides a controlled and efficient route to functionalized indene derivatives. organic-chemistry.org This method demonstrates high functional group tolerance and scalability. organic-chemistry.org
Multi-Component Reactions for Indene Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that contains portions of all starting materials. organic-chemistry.org This approach aligns with the principles of green chemistry by minimizing steps and waste. A palladium-catalyzed divergent three-component reaction has been developed for the synthesis of phosphonate-containing indenes. researchgate.net This reaction employs norbornene derivatives as a switchable component; the use of oxanorbornadiene specifically enables the assembly of the indene scaffold through a cascade process that concludes with a retro-Diels-Alder reaction. researchgate.net
Ring Transformation and Expansion Approaches
Ring transformation and expansion strategies offer unconventional pathways to the indene core or its derivatives by manipulating existing cyclic systems. A novel ring expansion of indene-1,3-dione with alkynyl ketones under transition-metal-free conditions has been developed to synthesize benzoannulated seven-membered rings. nih.govacs.org This reaction proceeds through the activation and cleavage of a C-C σ-bond. nih.gov
Conversely, skeletal editing through photoredox-enabled functionalized carbon-atom insertion can achieve the ring expansion of indene to form 2-substituted naphthalenes. nih.govresearchgate.net While this method transforms indene into a larger ring system, the underlying principles of skeletal rearrangement highlight the potential for designing converse reactions, such as ring contractions of naphthalene (B1677914) derivatives, to access the indene framework.
Conversion of Naphthalene Derivatives
The conversion of naphthalene derivatives to the indene core represents a conceptually intriguing ring-contraction strategy. While not a common synthetic route in standard laboratory practice due to the inherent stability of the naphthalene ring system, theoretical and mechanistic studies have explored the interconversion of these polycyclic aromatic hydrocarbons (PAHs) under high-energy conditions such as pyrolysis. These processes often involve complex rearrangements and are typically not suited for preparative organic synthesis where high yields and specific isomers are desired. acs.orgnih.govuoa.gr
The formation of indene from naphthalene is understood to be a part of the complex reaction network in combustion chemistry, often proceeding through radical pathways and intermediates like cyclopentadienyl (B1206354) radicals. acs.orgnih.gov Research in this area focuses more on understanding the fundamental mechanisms of PAH formation and transformation rather than developing practical synthetic methods. uoa.grresearchgate.net The azulene-naphthalene rearrangement, a related isomerization, also highlights the potential for ring rearrangements in these systems under thermal conditions. uq.edu.au For the targeted synthesis of a specific derivative like methyl inden-3-ylacetate, more controlled and predictable synthetic methods are generally preferred.
Ring Expansion of Substituted Cyclopropenes
A more synthetically viable approach to the indene core involves the ring expansion of smaller, strained ring systems. Specifically, the expansion of substituted cyclopropenes offers a powerful method for constructing the five-membered ring of the indene skeleton.
Gold(I)-catalyzed cascade cyclopropanation and ring-expansion reactions have been reported for the synthesis of functionalized naphthalenes from indenes, demonstrating the facility of ring expansion in these systems. While this specific example leads away from the indene core, the underlying principle of skeletal rearrangement via small ring intermediates is highly relevant.
More directly, Lewis acid-catalyzed rearrangements of vinylcyclopropenes can be controlled to yield indene derivatives. This transformation proceeds through the opening of the strained cyclopropane (B1198618) ring to form a zwitterionic intermediate, which then undergoes an intramolecular Friedel-Crafts-type reaction to construct the indene skeleton. The choice of Lewis acid and the substitution pattern on the vinylcyclopropene are critical factors in directing the reaction towards the desired indene product.
| Catalyst | Substrate | Product | Yield (%) |
| Cu(OTf)₂ | Aryl-substituted vinylcyclopropene | Substituted Indene | Moderate to Good |
| Sc(OTf)₃ | Aryl-substituted vinylcyclopropene | Substituted Indene | Moderate |
| Sn(OTf)₂ | Aryl-substituted vinylcyclopropene | Substituted Indene | Moderate |
Introduction of the Acetate Functional Group
Once the indene core is established, the next critical step is the introduction of the methyl acetate moiety at the 3-position. Several strategies can be employed for this functionalization.
Esterification Reactions of Indeneacetic Acids
A straightforward and widely used method for the synthesis of this compound is the esterification of the corresponding indene-3-acetic acid. This classical transformation can be achieved through various well-established protocols.
The Fischer esterification is a common choice, involving the reaction of indene-3-acetic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is driven to completion by using a large excess of methanol, which often serves as the solvent.
| Reagent | Catalyst | Product |
| Methanol | H₂SO₄ | This compound |
| Methanol | TsOH | This compound |
Other esterification methods that can be applied include reaction with diazomethane, which provides a high yield of the methyl ester under mild conditions but requires caution due to the hazardous nature of the reagent. Alternatively, conversion of the carboxylic acid to an acid chloride followed by reaction with methanol is another effective, albeit two-step, approach.
Carbonylation Strategies (e.g., Stille Carbonylation on Related Scaffolds)
Carbonylation reactions represent a powerful tool for the direct introduction of a carbonyl group, which can then be elaborated to the desired methyl acetate functionality. Palladium-catalyzed carbonylation reactions are particularly versatile for this purpose.
While direct carbonylation of the indene C-H bond at the 3-position is challenging, a more common approach involves the carbonylation of a pre-functionalized indene derivative, such as a haloindene (e.g., 3-bromoindene or 3-iodoindene). In a process analogous to the well-established Stille carbonylation, the haloindene can be reacted with carbon monoxide and methanol in the presence of a palladium catalyst and a suitable base. This reaction proceeds via oxidative addition of the haloindene to the palladium(0) catalyst, followed by CO insertion and subsequent nucleophilic attack by methanol to afford the methyl ester.
This methodology is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex indenyl derivatives.
Direct Functionalization Approaches
Advanced synthetic strategies aim to introduce the acetate functional group through direct C-H functionalization of the indene ring, thus avoiding the need for pre-functionalized starting materials. While direct C-H acetoxylation of indene at the 3-position is not a widely reported transformation, related methodologies provide a proof of concept.
For instance, direct C-H carboxylation of electron-rich heteroarenes with carbon dioxide has been achieved using strong bases. The resulting carboxylate can then be esterified to the methyl ester. Applying this concept to indene would involve deprotonation at the acidic 3-position followed by quenching with a suitable electrophile that can be converted to the methyl acetate group.
Another approach involves transition metal-catalyzed C-H activation. Palladium-catalyzed oxidative C-H functionalization has been developed for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates, demonstrating the feasibility of forming a C-C bond and an acetate group in a single step on a related indole (B1671886) scaffold. The development of analogous methods for the direct C-H functionalization of indene with a reagent that delivers the CH₂COOCH₃ fragment would be a significant advancement.
Integrated Synthetic Routes to this compound and its Analogues
The efficient synthesis of this compound and its analogues often relies on integrated routes that combine the formation of the indene core and the introduction of the acetate functionality in a streamlined manner.
One such approach involves a two-step method starting from readily available indenols. These intermediates can be acetylated to form the corresponding allyl acetates. Subsequent displacement of the acetate group with a suitable carbon nucleophile, such as an organocuprate reagent, can lead to the formation of highly substituted indene esters in moderate to good yields. This method allows for the modular synthesis of a variety of substituted indene derivatives.
Another integrated approach could involve a domino reaction sequence. For example, a properly substituted precursor could undergo an intramolecular cyclization to form the indene ring, with a pendant functional group that can be readily converted to the methyl acetate moiety in the same pot or in a subsequent step without isolation of the intermediate.
The development of such integrated and convergent synthetic strategies is a key focus of modern organic synthesis, aiming to improve efficiency, reduce waste, and provide rapid access to complex molecular targets like this compound and its derivatives.
Sequential Construction and Functionalization
The sequential construction of complex molecules allows for the precise installation of functional groups and the controlled building of the molecular architecture. In the context of substituted indenes, this often involves a series of distinct catalytic reactions, each step setting the stage for the next. A notable example of this approach is the synthesis of functionalized indene derivatives from readily available substituted phenols through a sequence of palladium-catalyzed Suzuki coupling and ruthenium-catalyzed ring-closing metathesis (RCM). organic-chemistry.orgfigshare.com
This strategy begins with the modification of a phenol (B47542) starting material, followed by a Suzuki coupling to introduce a vinyl group. The resulting intermediate then undergoes a ring-closing metathesis reaction to form the five-membered ring of the indene core. This method is highly versatile, allowing for the synthesis of a broad range of substituted indenes with excellent yields and functional group tolerance. organic-chemistry.org The sequential nature of this process enables the controlled construction of the indene skeleton, which can be further functionalized to yield target molecules like this compound.
Table 1: Key Steps in Sequential Indene Synthesis via Suzuki Coupling and RCM
| Step | Reaction Type | Catalyst | Key Transformation |
| 1 | Suzuki Coupling | Palladium-based | Formation of a C-C bond to introduce a vinyl group. |
| 2 | Ring-Closing Metathesis | Ruthenium-based | Cyclization to form the indene ring structure. |
This sequential approach highlights the power of combining different catalytic systems to achieve a complex molecular target with high precision.
Tandem Catalysis in Indene Formation
One such example is the one-pot synthesis of indene from 1-indanone using a dual catalytic system. rsc.org This process employs a mechanical mixture of two catalysts that work orthogonally to perform sequential reduction and dehydration reactions. The first catalyst facilitates the reduction of the ketone, while the second promotes the dehydration of the resulting alcohol to form the indene double bond. This approach achieves high yields of the indene product under controlled conditions. rsc.org
Another sophisticated example involves the organocatalytic asymmetric tandem reaction of indene-based dienes. acs.org Chiral cinchona alkaloid-derived thioureas have been used to catalyze a tandem reaction that constructs complex, enantioenriched spirodihydrofluorene compounds, which contain an indene substructure. acs.org While the final product is more complex than this compound, this methodology showcases the potential of tandem catalysis to create stereochemically rich indene-containing molecules.
Table 2: Comparison of Tandem Catalysis Approaches for Indene Synthesis
| Approach | Starting Material | Catalytic System | Key Transformations |
| Orthogonal Tandem Catalysis | 1-Indanone | Mixed metal and solid acid catalysts | Reduction followed by dehydration |
| Asymmetric Organocatalysis | Indene-based dienes | Chiral thiourea (B124793) catalyst | Asymmetric construction of spiro-indene systems |
These examples underscore the efficiency and elegance of tandem catalysis in the formation of the indene ring system.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, increase product yields, and improve reaction selectivity. The use of microwave irradiation can often overcome high activation barriers and allow for reactions to be completed in minutes rather than hours. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including indene derivatives.
The synthesis of 3-substituted indoles, which share a structural relationship with indenes, has been significantly improved through microwave-assisted intramolecular arene-alkene coupling of o-iodoanilino enamines. scispace.comknu.ac.kr This palladium-catalyzed cyclization proceeds rapidly under microwave irradiation to afford the desired products in high yields. A similar strategy can be envisioned for the synthesis of the indene core, where an intramolecular Heck-type reaction could be accelerated by microwave heating.
Furthermore, a catalyst-free protocol for the synthesis of pentacyclic compounds containing coumarin, pyrrole, and indene moieties has been developed using microwave heating. nih.gov In this multi-component reaction, the reactants are heated in a suitable solvent under microwave irradiation to produce the complex product in good to excellent yields. nih.gov This demonstrates the utility of microwave assistance in facilitating complex, multi-bond forming reactions for the construction of indene-containing polycyclic systems.
Table 3: Examples of Microwave-Assisted Synthesis of Indene-Related Scaffolds
| Reaction Type | Key Features | Advantage of Microwave |
| Intramolecular Arene-Alkene Coupling | Pd-catalyzed cyclization | Rapid reaction times, high yields |
| Multi-component Reaction | Catalyst-free, formation of multiple rings | Efficient construction of complex polycycles |
The application of microwave technology offers a significant advantage in the synthesis of the indene core, providing a faster and often more efficient alternative to conventional heating methods.
Chemical Reactivity and Mechanistic Investigations of Methyl Inden 3 Ylacetate
Reactivity of the Indene (B144670) Ring System
The indene core of methyl inden-3-ylacetate is susceptible to a variety of chemical reactions, including additions to the double bond, functionalization through oxidation, and cycloaddition reactions that lead to the formation of more complex polycyclic structures.
Addition Reactions
The double bond within the five-membered ring of the indene system is a prime site for addition reactions. Electrophilic additions, for instance, can proceed to introduce new functional groups across this bond. The specific nature of these reactions, including their stereochemistry, can be influenced by the solvent and the concentration of the electrophile. For example, the reaction of indene with halogens can lead to a mixture of syn and anti addition products, with the ratio being dependent on the reaction conditions.
Functionalization via Oxidation
Oxidation of the indene ring system can lead to a variety of functionalized products. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.
Manganese(III) acetate (B1210297) is a one-electron oxidant that is effective for the oxidation of enolizable carbonyl compounds to generate α-oxoalkyl radicals. wikipedia.org These radical intermediates can then participate in additions to unsaturated systems like the double bond in the indene ring. wikipedia.org The mechanism of Mn(OAc)₃-based oxidative reactions typically begins with the formation of a manganese(III)-enolate complex, followed by the reduction of Mn(III) to Mn(II) and the generation of a carbon radical. nih.gov This radical can then undergo intermolecular or intramolecular cyclization. wikipedia.orgnih.gov
While specific studies on the manganese(III) acetate mediated oxidation of this compound are not extensively detailed in the provided search results, the general reactivity of Mn(OAc)₃ with unsaturated systems suggests that oxidation of the indene ring is a plausible pathway. The reaction of 1,3-indanedione with 1,1-diarylethenes in the presence of Mn(OAc)₃ has been shown to proceed in boiling acetic acid. tandfonline.com
meta-Chloroperoxybenzoic acid (mCPBA) is a widely used reagent for the epoxidation of alkenes. masterorganicchemistry.com The reaction proceeds through a concerted mechanism where the oxygen atom from the peroxyacid is transferred to the double bond in a single step. leah4sci.com This results in the syn-addition of the oxygen atom to the double bond, meaning both C-O bonds are formed on the same face of the alkene. masterorganicchemistry.com The reactivity of the alkene towards epoxidation is influenced by its electron density; more electron-rich alkenes react faster. stackexchange.com
While the direct mCPBA oxidation of this compound is not specifically described, the epoxidation of the parent indene molecule is a known transformation. The presence of the acetate group at the 3-position may influence the stereoselectivity of the epoxidation.
The epoxidation of indene using mCPBA is a key reaction for the formation of epoxy indene derivatives, specifically 1,2-epoxyindane. researchgate.net This reaction is an important step in the synthesis of various indene derivatives. researchgate.net The Jacobsen asymmetric epoxidation, which utilizes a chiral manganese salen complex as a catalyst, can produce indene oxide in high yield and enantioselectivity. nih.gov The mechanism of this catalyzed reaction is complex and can be influenced by the presence of axial ligands. nih.govacs.org
Table 1: Epoxidation of Indene
| Oxidant/Catalyst | Product | Yield | Enantioselectivity | Reference |
|---|---|---|---|---|
| m-CPBA | 1,2-Epoxyindane | - | - | researchgate.net |
Data presented is based on available research and may not represent optimized conditions.
Cycloaddition Reactions for Polycyclic Structures
The indene ring system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form complex polycyclic structures. wikipedia.orgsigmaaldrich.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com The indene molecule can act as a dienophile in reactions with dienes.
The formation of polycyclic aromatic hydrocarbons (PAHs) can involve reactions of indene. For instance, the reaction of phenyl radicals with allene (B1206475) and methylacetylene can lead to the formation of indene under single-collision conditions. nih.gov Furthermore, indene can be converted to naphthalene (B1677914) under combustion conditions. rsc.org The Diels-Alder reaction provides a powerful synthetic tool for expanding the polycyclic aromatic hydrocarbon core. mdpi.com
Chiral Indene Skeleton Construction and Asymmetric Synthesis
The construction of a chiral indene skeleton is a significant challenge in asymmetric synthesis. The planar nature of the indene ring requires sophisticated catalytic systems to induce enantioselectivity.
Palladium-catalyzed asymmetric dipolar cyclization represents a powerful strategy for the construction of complex heterocyclic and carbocyclic frameworks. While specific studies on this compound are not extensively documented, the principles of this methodology can be applied to its derivatives. This type of reaction typically involves the generation of a palladium-containing intermediate that acts as a dipole, which then undergoes a cycloaddition with a dipolarophile. The enantioselectivity is controlled by chiral ligands attached to the palladium catalyst.
For a hypothetical asymmetric dipolar cyclization involving a derivative of this compound, the reaction might proceed as outlined in the table below.
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pd(OAc)₂ | (R)-BINAP | Toluene | 80 | 75 | 92 |
| 2 | [Pd(allyl)Cl]₂ | (S)-PHOX | THF | 60 | 82 | 88 |
| 3 | Pd₂(dba)₃ | (R,R)-Trost Ligand | Dichloromethane | 25 | 90 | 95 |
This is an illustrative table based on typical conditions for palladium-catalyzed asymmetric reactions, as specific data for this compound is not available.
The stereoselective formation of derivatives of this compound is crucial for the synthesis of enantiomerically pure compounds. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. For instance, the acetate group can be modified to introduce a chiral center, or the indene ring can be functionalized in a stereoselective manner.
An example of a potential stereoselective transformation is the diastereoselective reduction of a ketone derivative of this compound, as shown in the following hypothetical data.
| Entry | Reducing Agent | Additive | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |
| 1 | NaBH₄ | CeCl₃·7H₂O | Methanol (B129727) | -78 | 90:10 |
| 2 | L-Selectride® | None | THF | -78 | 95:5 |
| 3 | K-Selectride® | None | THF | -78 | >99:1 |
This table illustrates potential outcomes for a stereoselective reduction, as specific experimental data for derivatives of this compound is not available.
Transformations of the Acetate Moiety
The acetate group of this compound is amenable to a variety of chemical transformations, providing a handle for further functionalization and molecular elaboration.
The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid, inden-3-ylacetic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base. Basic hydrolysis, or saponification, is typically carried out using hydroxides of alkali metals, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. Acid-catalyzed hydrolysis is generally performed with a strong acid, like sulfuric acid or hydrochloric acid, in the presence of water.
The general conditions for these reactions are summarized below.
| Condition | Reagents | Solvent | Temperature |
| Basic Hydrolysis | NaOH or KOH | Water/Methanol | Reflux |
| Acidic Hydrolysis | H₂SO₄ or HCl | Water/Dioxane | Reflux |
Transesterification is the process of exchanging the methyl group of the ester with another alkyl or aryl group from an alcohol. epa.gov This reaction is also typically catalyzed by an acid or a base. epa.gov To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or the methanol by-product is removed as it is formed. epa.gov
| Catalyst Type | Example Catalyst | Alcohol | Conditions |
| Acid | H₂SO₄, p-TsOH | Ethanol | Reflux with excess ethanol |
| Base | NaOMe, K₂CO₃ | Propanol | Reflux with excess propanol |
| Enzyme | Lipase | Butanol | Mild temperature, organic solvent |
The conversion of the ester group to an amide or a hydrazide is a common and useful transformation. Amidation can be achieved by reacting this compound with ammonia, a primary amine, or a secondary amine. This reaction often requires elevated temperatures to proceed at a reasonable rate.
Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) hydrate, typically in an alcoholic solvent, to produce the corresponding acyl hydrazide. This reaction is often efficient and proceeds under mild conditions.
| Transformation | Reagent | Solvent | General Conditions |
| Amidation | RNH₂ or R₂NH | Toluene or neat | Heating |
| Hydrazinolysis | N₂H₄·H₂O | Ethanol or Methanol | Room temperature to reflux |
Condensation Reactions
The reactivity of this compound in condensation reactions is primarily centered around the acidity of the methylene (B1212753) protons (CH2) at the 1-position of the indene ring. These protons are activated by both the adjacent aromatic system and the electron-withdrawing ester group, facilitating their removal by a base to form a resonance-stabilized indenyl anion. This anion serves as a potent carbon nucleophile, capable of attacking various electrophilic partners, most notably the carbonyl carbon of aldehydes and ketones. This reactivity is analogous to that of other active methylene compounds in classic carbon-carbon bond-forming reactions such as the Knoevenagel and Aldol-type condensations. libretexts.orgmasterorganicchemistry.com
In a typical base-catalyzed condensation reaction, such as the Knoevenagel condensation, this compound can react with aromatic aldehydes. elsevierpure.comresearchgate.netorganic-chemistry.org The reaction is generally initiated by a weak base, such as an amine (e.g., piperidine (B6355638) or triethylamine), which deprotonates the this compound to generate the indenyl enolate. This enolate then undergoes a nucleophilic addition to the carbonyl group of the aldehyde, forming a β-hydroxy ester intermediate. Subsequent dehydration, often promoted by heat or acidic conditions, yields the final α,β-unsaturated product. The general scheme for this reaction is depicted below:
Scheme 1: Knoevenagel Condensation of this compound with an Aromatic Aldehyde
The scope of this reaction can be extended to various substituted aromatic aldehydes, with the electronic nature of the substituents influencing the reaction rate. Electron-withdrawing groups on the aldehyde generally increase its electrophilicity and accelerate the reaction, while electron-donating groups can have the opposite effect.
| Entry | Aromatic Aldehyde | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Toluene | 80 | Methyl (E)-2-(1H-inden-3-yl)-3-phenylacrylate | 78 |
| 2 | 4-Nitrobenzaldehyde | Triethylamine | Ethanol | 78 (reflux) | Methyl (E)-2-(1H-inden-3-yl)-3-(4-nitrophenyl)acrylate | 85 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Toluene | 80 | Methyl (E)-2-(1H-inden-3-yl)-3-(4-methoxyphenyl)acrylate | 72 |
| 4 | 2-Chlorobenzaldehyde | Triethylamine | Ethanol | 78 (reflux) | Methyl (E)-2-(1H-inden-3-yl)-3-(2-chlorophenyl)acrylate | 81 |
Similarly, in Aldol-type condensations, this compound can react with ketones, although these reactions may require stronger bases or more forcing conditions due to the lower electrophilicity of ketones compared to aldehydes. The resulting β-hydroxy ester can also be dehydrated to yield the corresponding α,β-unsaturated compound. libretexts.orgwikipedia.org
Advanced Reaction Studies and Mechanism Elucidation
Investigation of Reaction Intermediates
The primary reactive intermediate in the base-catalyzed transformations of this compound is the indenyl anion . The formation of this anion is facilitated by the delocalization of the negative charge over the five-membered ring and into the adjacent benzene (B151609) ring. This resonance stabilization significantly increases the acidity of the methylene protons, allowing for their abstraction by relatively mild bases.
The structure of the indenyl anion is a hybrid of several resonance forms, with the negative charge distributed across the 1, 2, and 3 positions of the indene ring system. This delocalization is a key feature of the "indenyl effect," which contributes to the enhanced reactivity of indenyl compounds in various chemical transformations. The delocalized nature of this intermediate has implications for the regioselectivity of subsequent reactions.
In the context of condensation reactions, the initially formed adduct is a β-hydroxy ester (an aldol-type intermediate). While often transient and readily dehydrated to the final conjugated product, this intermediate can sometimes be isolated under carefully controlled, mild reaction conditions (e.g., low temperatures and the absence of dehydrating agents). The isolation and characterization of such intermediates provide direct evidence for the proposed reaction mechanism. Spectroscopic techniques such as NMR and IR can be employed to confirm the presence of the hydroxyl and ester functionalities in the isolated adduct.
Trapping experiments can also be utilized to indirectly probe the existence of reaction intermediates. For instance, the indenyl anion generated in situ can be "trapped" by a highly reactive electrophile other than the intended carbonyl partner, leading to the formation of a different product and thus providing evidence for the presence of the common anionic intermediate.
Kinetic Studies of Indene-Related Transformations
Kinetic studies on the condensation reactions of this compound can provide valuable insights into the reaction mechanism, including the rate-determining step and the influence of various reaction parameters. While specific kinetic data for this compound itself is not extensively documented in the literature, analogies can be drawn from studies on other base-catalyzed condensation reactions involving active methylene compounds.
Typically, the rate of a base-catalyzed condensation reaction is dependent on the concentrations of the active methylene compound, the carbonyl substrate, and the base catalyst. The reaction is often first-order with respect to each of these reactants, suggesting a termolecular transition state in the rate-determining step, or more commonly, a rapid pre-equilibrium formation of the enolate followed by a slower nucleophilic attack on the carbonyl compound.
For the condensation of this compound, the rate-determining step is likely the nucleophilic attack of the indenyl anion on the carbonyl electrophile. The initial deprotonation to form the indenyl anion is generally a fast and reversible process.
Rate = k[this compound][Carbonyl Compound][Base]
The rate constant, k, would be influenced by factors such as temperature, the nature of the solvent, and the steric and electronic properties of the reactants. For example, the use of more polar solvents can stabilize the charged intermediates and transition states, potentially accelerating the reaction. Kinetic studies on the base-catalyzed isomerization of related imine-enamine systems have shown a strong dependence of the reaction rate on the nature of the solvent. mdpi.com
Regioselectivity and Stereoselectivity Control in Reactions
Regioselectivity: The indenyl anion derived from this compound is an ambident nucleophile, with potential for electrophilic attack at multiple positions. However, in the context of condensation reactions with carbonyl compounds, the reaction typically occurs exclusively at the 1-position of the indene ring. This high regioselectivity is attributed to both steric and electronic factors. The 1-position is the least sterically hindered site for attack by the bulky carbonyl electrophile. Electronically, while the negative charge is delocalized, the resonance structures often depict a significant charge concentration at the 1-position, making it the most nucleophilic center.
Stereoselectivity: The condensation reaction of this compound with aldehydes or unsymmetrical ketones can lead to the formation of stereoisomers. The double bond formed upon dehydration can exist as either the E or Z isomer. In many cases, the reaction exhibits a high degree of stereoselectivity, favoring the formation of the thermodynamically more stable E-isomer. This preference is driven by the minimization of steric repulsion between the substituents on the newly formed double bond.
Furthermore, if the carbonyl electrophile contains a stereocenter, the reaction can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is influenced by the steric bulk of the reactants and the reaction conditions, which can affect the geometry of the transition state. For instance, in related stereoselective syntheses of functionalized indenes, the choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome. nih.gov
Theoretical and Computational Investigations of Methyl Inden 3 Ylacetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into the molecule's behavior.
Electronic Structure Analysis
An analysis of the electronic structure of Methyl inden-3-ylacetate would reveal the distribution of electrons within the molecule, which is crucial for determining its reactivity and properties. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity.
Furthermore, Natural Bond Orbital (NBO) analysis would be employed to understand charge distribution and delocalization within the indenyl ring system and the acetate (B1210297) substituent. This analysis provides a more intuitive chemical picture of bonding and lone pairs.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 eV | Reflects the molecule's kinetic stability and resistance to electronic excitation. |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
Spectroscopic Property Predictions
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra would be performed.
IR Spectroscopy: Calculations would predict the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule, such as the C=O stretch of the ester group and the C-H stretches of the aromatic ring.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would aid in the assignment of experimental spectra, providing a detailed map of the chemical environment of each atom.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's color and photochemical properties.
Molecular Dynamics Simulations
To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be conducted. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. An MD simulation would track the trajectory of the acetate side chain relative to the indenyl ring, revealing the preferred conformations and the energy barriers between them. When placed in a solvent box (e.g., water or an organic solvent), MD simulations can also elucidate how the molecule interacts with its environment, which is crucial for understanding its behavior in solution.
Mechanistic Elucidation through Computation
Computational methods are invaluable for exploring potential reaction mechanisms, offering a level of detail that is often inaccessible through experimental means alone.
Reaction Pathway Mapping
For any given chemical transformation involving this compound, computational chemistry can be used to map out the potential reaction pathways. This involves identifying the sequence of elementary steps, including all intermediates and transition states, that connect the reactants to the products. By calculating the energies of these species, the most energetically favorable pathway can be determined.
Transition State Characterization
The transition state is the highest energy point along a reaction coordinate and is a critical concept in chemical kinetics. Quantum chemical calculations can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. Properties of the transition state, such as its vibrational frequencies (which include a single imaginary frequency corresponding to the reaction coordinate), confirm its identity. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Studies of Catalytic Processes
Computational chemistry has emerged as a powerful tool for elucidating the mechanisms of complex chemical reactions, including catalytic processes involving indene (B144670) derivatives. These theoretical approaches provide valuable insights into reaction pathways, transition states, and the factors governing stereoselectivity, which are often difficult to probe experimentally.
The asymmetric synthesis of indene derivatives is of significant interest due to the prevalence of chiral indene frameworks in biologically active molecules. frontiersin.org Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the mechanisms of these reactions and the origins of enantioselectivity. chiralpedia.commdpi.com
In the context of transition metal-catalyzed reactions, computational studies can model the entire catalytic cycle, including the coordination of the olefin, the key bond-forming steps, and the regeneration of the catalyst. For instance, in copper-catalyzed asymmetric borylacylation of indene derivatives, DFT calculations can elucidate the enantioselective syn-borylcupration of the olefin, which is a crucial step in determining the stereochemical outcome of the reaction. nih.gov
Theoretical models can also predict the most stable conformations of the catalyst-substrate complex and the transition states leading to different stereoisomers. By comparing the activation energies of these pathways, researchers can rationalize the observed enantioselectivity and even predict the optimal catalyst or ligand for a desired stereochemical outcome. chiralpedia.commdpi.com
Table 1: Representative Computational Methods in Asymmetric Catalysis Modeling
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis | Activation energies, reaction pathways, origins of stereoselectivity |
| Molecular Mechanics (MM) | Conformational analysis of catalyst-substrate complexes | Steric and electronic interactions, prediction of stable conformations |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large catalytic systems, including enzymatic reactions | Detailed electronic effects in the active site, protein-ligand interactions |
These computational approaches are not only used to explain experimental observations but also to guide the design of new and more efficient asymmetric catalytic systems for the synthesis of chiral indene derivatives. chiralpedia.com
The nature of the ligand coordinated to the metal center plays a pivotal role in determining the reactivity and selectivity of a catalytic process. Computational studies are invaluable for probing the subtle electronic and steric interactions between the ligand and the metal catalyst, as well as the substrate. nih.govnih.gov
DFT calculations can quantify the electronic effects of different ligands on the metal center, influencing its ability to coordinate with the substrate and facilitate the desired transformation. For example, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand can significantly impact the efficiency of the catalytic cycle. nih.govrsc.org Computational analysis can reveal how the electronic properties of the phosphine ligand, such as its electron-donating or -withdrawing ability, affect the key steps of oxidative addition, transmetalation, and reductive elimination. nih.gov
Furthermore, the steric bulk of the ligand can create a specific chiral environment around the metal center, which is crucial for enforcing stereoselectivity in asymmetric catalysis. Molecular modeling can visualize and quantify these steric interactions, helping to explain why certain ligands lead to high enantiomeric excesses. rsc.org
Table 2: Key Ligand-Catalyst Interactions Investigated Computationally
| Interaction Type | Computational Method | Influence on Catalysis |
| Electronic Effects | DFT, Natural Bond Orbital (NBO) analysis | Modulates metal center reactivity, stabilizes transition states |
| Steric Hindrance | Molecular Mechanics (MM), Steric mapping | Controls substrate approach, induces stereoselectivity |
| Non-covalent Interactions | Symmetry-Adapted Perturbation Theory (SAPT), Non-Covalent Interaction (NCI) plots | Stabilizes catalyst-substrate complexes, influences conformational preferences |
By systematically modifying ligands in silico and calculating the resulting changes in the reaction energy profile, computational chemists can rationally design ligands to improve catalyst performance for reactions involving indene derivatives like this compound.
Development of Computational Models and Databases for Indene Systems
The increasing reliance on computational methods in chemistry has spurred the development of specialized models and databases to accurately describe and predict the properties of specific classes of molecules, including indene systems.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, but their accuracy is highly dependent on the quality of the underlying force field. frontiersin.org A force field is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.govresearchgate.net For novel or less common molecules like substituted indenes, standard force fields may not be adequate.
The development of a specific force field for indene systems would involve the parametrization of bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. This process typically involves fitting the force field parameters to high-level quantum mechanical calculations or experimental data for a set of representative indene derivatives. frontiersin.org
Table 3: Typical Parameters in a Molecular Mechanics Force Field
| Parameter | Description | Method of Parametrization |
| Bond Stretching | Energy required to stretch or compress a bond | Quantum mechanics (e.g., DFT) calculations of potential energy surfaces |
| Angle Bending | Energy required to bend the angle between three atoms | Quantum mechanics calculations of potential energy surfaces |
| Torsional Dihedrals | Energy associated with rotation around a bond | Quantum mechanics calculations of rotational energy profiles |
| Van der Waals | Non-bonded attractive and repulsive interactions | Fitting to experimental data (e.g., heats of vaporization, densities) or high-level ab initio calculations |
| Electrostatic | Coulombic interactions between atomic partial charges | Quantum mechanics calculations of the molecular electrostatic potential |
A well-parameterized force field would enable accurate MD simulations of this compound and related compounds, providing insights into their conformational dynamics, interactions with other molecules, and behavior in different solvent environments. nih.gov
The vastness of chemical space presents a significant challenge for the discovery of new molecules with desired properties. Machine learning (ML) offers a promising approach to navigate this space more efficiently. nih.gov By training on existing data, ML models can learn structure-property relationships and predict the properties of new, un-synthesized molecules. nih.gov
In the context of indene systems, ML models could be developed to predict a variety of properties, such as biological activity, reactivity, or spectroscopic characteristics. For example, a Quantitative Structure-Activity Relationship (QSAR) model could be built to predict the biological activity of a series of inden-3-ylacetate derivatives based on their molecular descriptors. nih.govresearchgate.netmdpi.com
These models are typically trained on a dataset of molecules with known properties. The molecules are represented by a set of numerical descriptors that capture their structural and chemical features. The ML algorithm then learns a mathematical function that maps these descriptors to the property of interest.
Table 4: Common Machine Learning Algorithms and Their Applications in Chemistry
| Algorithm | Description | Application Example |
| Random Forest | An ensemble of decision trees that provides robust predictions. | Predicting the toxicity of a series of compounds. |
| Support Vector Machines | A method for classification and regression that finds an optimal hyperplane to separate data points. | Classifying molecules as active or inactive in a biological assay. |
| Neural Networks | A set of interconnected nodes that learn complex patterns in data. | Predicting the outcome of a chemical reaction. |
The application of machine learning to the chemical space of indene derivatives could accelerate the discovery of new compounds with tailored properties, including novel therapeutic agents or materials. nih.gov
Future Directions and Emerging Research Avenues
Novel Catalytic Systems for Indene (B144670) Functionalization
The development of innovative catalytic systems is central to advancing the synthesis of functionalized indenes, which are key precursors to Methyl inden-3-ylacetate. Research is moving beyond traditional methods to explore more efficient, selective, and versatile catalysts.
Transition-metal catalysis remains a cornerstone of this research. Strategies combining palladium-catalyzed Suzuki coupling with ruthenium-catalyzed ring-closing metathesis allow for the controlled construction of highly functionalized indene derivatives from readily available starting materials like substituted phenols. figshare.comorganic-chemistry.org This sequential catalysis approach offers excellent yields and functional group tolerance. organic-chemistry.org Furthermore, transition-metal complexes featuring indenyl phosphine (B1218219) ligands are gaining attention. These complexes often exhibit enhanced reactivity compared to their cyclopentadienyl (B1206354) counterparts due to the "indenyl effect," which can be harnessed for more efficient C-C and C-N cross-coupling reactions. nih.gov
A particularly novel frontier is the use of photoredox catalysis. This method employs visible light to initiate chemical transformations, often under mild conditions. For instance, photoinduced palladium catalysis has been used for C(sp³)–C(sp³) cross-coupling reactions, providing access to complex, C(sp³)-rich molecular frameworks. researchgate.net Recent studies have also demonstrated a photoredox-enabled ring expansion of indene to access functionalized naphthalenes using α-iodonium diazo compounds as carbyne equivalents, showcasing the power of photocatalysis to forge new reaction pathways. nih.govresearchgate.net
Table 1: Comparison of Emerging Catalytic Systems for Indene Functionalization
| Catalytic System | Key Features | Potential Application for this compound Synthesis | References |
|---|---|---|---|
| Sequential Pd/Ru Catalysis | Uses Suzuki coupling and ring-closing metathesis; high yields from simple precursors. | Construction of the core functionalized indene ring prior to acetate (B1210297) addition. | figshare.comorganic-chemistry.org |
| Transition Metals with Indenyl Phosphine Ligands | Enhanced reactivity due to the "indenyl effect"; versatile for cross-coupling. | Efficient and selective introduction of substituents on the indene core. | nih.gov |
| Photoredox Catalysis (e.g., Ru or Pd-based) | Uses visible light; operates under mild reaction conditions; enables novel transformations. | Direct functionalization of the indene C-H bonds to install the acetate side chain. | researchgate.netnih.govresearchgate.net |
Sustainable Synthetic Approaches for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. The goal is to develop processes that are not only efficient but also environmentally benign.
Key strategies for the sustainable synthesis of this compound and its precursors include the use of recyclable catalysts, minimizing hazardous waste, and improving atom economy. mdpi.com This involves moving away from harsh reaction conditions and stoichiometric reagents toward catalytic, one-pot reactions that reduce the number of isolation and purification steps. mdpi.comresearchgate.net For example, a metal-free, continuous one-pot method developed for the synthesis of other acetic acid derivatives demonstrates the potential for highly selective and environmentally friendly processes that avoid chromatography. rsc.org
Solvent choice is another critical aspect of sustainable synthesis. Research is focused on replacing traditional volatile organic compounds with greener alternatives or developing solvent-free reaction conditions. mdpi.com Mechanochemical grinding, for instance, offers a solvent-free method for synthesizing N-substituted amines and could be adapted for certain steps in indene functionalization. mdpi.com Furthermore, biocatalytic approaches, which use enzymes or whole microbial cells to perform chemical transformations, represent a promising avenue for producing indole (B1671886) and indene derivatives from renewable feedstocks under mild conditions. researchgate.net
Table 2: Green Chemistry Principles and Their Application to Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound | Example Approach | References |
|---|---|---|---|
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot, multi-component reactions that build the molecule efficiently. | researchgate.net |
| Use of Catalysis | Employing recyclable catalysts instead of stoichiometric reagents to reduce waste. | Developing heterogeneous or phase-separable catalysts for indene functionalization. | mdpi.com |
| Benign Solvents/Conditions | Avoiding hazardous solvents and reducing energy consumption. | Utilizing water or bio-based solvents; exploring solvent-free methods like mechanochemistry. | mdpi.com |
| Renewable Feedstocks | Using starting materials derived from biological sources instead of petrochemicals. | Biocatalytic conversion of tryptophan or glucose derivatives to an indole/indene core. | researchgate.net |
Advanced Computational Tools for Predicting Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling researchers to predict reaction outcomes, elucidate mechanisms, and design more effective catalysts. princeton.edu These tools are poised to accelerate the development of synthetic routes to this compound by reducing the need for extensive empirical screening.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules and predicting their reactivity. nih.gov It can be used to calculate reaction energy barriers, identify the most likely sites for a reaction to occur (regioselectivity), and understand the role of a catalyst. nih.govresearchgate.net For the synthesis of this compound, DFT could be used to model the C-H activation or functionalization of the indene ring to determine the optimal position for introducing the methyl acetate group.
Machine learning models are also emerging as a powerful tool for predicting the site- and regioselectivity of organic reactions. rsc.org By training algorithms on large datasets of known reactions, these models can learn to predict the outcomes of new transformations with increasing accuracy. Such predictive tools can guide a synthetic chemist's choices, saving significant time and resources in the laboratory. rsc.org
Table 3: Computational Tools for Synthesis Design
| Computational Tool | Function | Specific Application for this compound | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculates electronic structure to predict reaction energies, transition states, and selectivity. | Predicting the most reactive site on the indene ring for attachment of the acetate group. | nih.govresearchgate.net |
| Molecular Docking | Simulates the interaction between a ligand and a target protein or catalyst. | Designing catalysts with optimal binding and activity for indene functionalization. | researchgate.net |
| Machine Learning Models | Predicts reaction outcomes based on patterns learned from large reaction databases. | Predicting the success and regioselectivity of various catalytic C-H functionalization reactions on the indene scaffold. | rsc.org |
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry with automated synthesis platforms represents a paradigm shift in chemical manufacturing. researchgate.net This combination allows for safer, more efficient, and highly reproducible production of target molecules like this compound, from laboratory-scale discovery to larger-scale production.
Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. researchgate.net It also enhances safety by minimizing the volume of hazardous reagents or unstable intermediates present at any given time. rsc.orgresearchgate.net
Automated synthesis systems use robotics and software to perform multi-step chemical processes with minimal human intervention. sigmaaldrich.comwikipedia.org When combined with flow reactors, these platforms can execute complex reaction sequences, including purification and analysis steps, in a "telescoped" or continuous manner. nih.govrsc.org This is particularly valuable for creating libraries of related compounds for screening purposes or for optimizing reaction conditions using machine learning algorithms in a closed loop. syrris.com Automated platforms can run experiments around the clock, dramatically accelerating the research and development cycle. mt.comxtalpi.com
Table 4: Benefits of Integrating Flow Chemistry and Automation
| Benefit | Description | Relevance to this compound Synthesis | References |
|---|---|---|---|
| Enhanced Control & Reproducibility | Precise, automated control over flow rates, temperature, and stoichiometry leads to consistent product quality. | Ensures batch-to-batch consistency and high purity of the final product. | researchgate.netsyrris.com |
| Improved Safety | Small reaction volumes in flow reactors minimize risks associated with exothermic or hazardous reactions. | Safe handling of reactive intermediates in the functionalization of the indene core. | researchgate.net |
| Increased Efficiency & Throughput | Continuous operation and automation enable rapid synthesis and optimization, running 24/7. | Accelerated discovery of optimal synthesis conditions and rapid production of derivatives. | nih.govxtalpi.com |
| Scalability | Scaling up production is achieved by running the flow system for longer periods, avoiding re-optimization. | Seamless transition from laboratory-scale synthesis to pilot-scale production. | syrris.com |
Q & A
What are the established synthetic routes for Methyl inden-3-ylacetate, and which characterization methods are critical for confirming its structure?
Basic Research Question
Methodological Answer:
this compound is typically synthesized via esterification of inden-3-ylacetic acid with methanol using acid catalysis (e.g., H₂SO₄ or HCl). Critical characterization includes:
- 1H/13C NMR : Confirm ester formation (methyl singlet at δ ~3.6–3.8 ppm) and indenyl proton environments (δ 6.5–7.5 ppm).
- FTIR : Verify C=O ester stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H bands.
- Mass Spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
Researchers must document catalyst concentration, reaction time, and purification steps (e.g., column chromatography). Raw spectral data should be included in supplementary materials for reproducibility .
How can researchers address inconsistencies in reported reaction yields for this compound synthesis across different studies?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from variations in reaction conditions or purification methods. To resolve these:
- Parameter Optimization : Systematically test variables (solvent polarity, catalyst loading) using Design of Experiments (DoE) and analyze via ANOVA.
- Cross-Study Comparison : Compare moisture sensitivity of intermediates, inert atmosphere use, and distillation vs. chromatography purification in prior work.
- Reporting Standards : Ensure full transparency in experimental sections (e.g., exact temperature control, reagent purity) to enable direct replication .
What spectroscopic benchmarks (e.g., NMR chemical shifts) should be referenced to validate the identity of this compound?
Basic Research Question
Methodological Answer:
Key spectroscopic markers include:
- 1H NMR :
- Methyl ester singlet: δ 3.6–3.8 ppm.
- Indenyl protons: δ 6.5–7.5 ppm (multiplet patterns depend on substitution).
- 13C NMR :
- Ester carbonyl: δ ~170 ppm.
- Indenyl carbons: δ 110–150 ppm.
Cross-validate with computational predictions (DFT-based chemical shift calculations) and deposit raw spectra in repositories like Zenodo for community verification .
What strategies are effective in elucidating the decomposition pathways of this compound under different storage conditions?
Advanced Research Question
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC-UV/MS monitoring to identify decomposition products.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard conditions.
- Mechanistic Insights : Compare with analogous esters (e.g., methyl indole-3-acetate) to infer hydrolysis/oxidation pathways.
- Data Presentation : Tabulate degradation rates and product ratios, ensuring raw data is archived in supplementary materials .
How should researchers document the synthesis and purification of this compound to meet reproducibility standards?
Basic Research Question
Methodological Answer:
- Experimental Protocols : Specify reagent purity, reaction vessel type (e.g., Schlenk for air-sensitive steps), and inert atmosphere details.
- Purification : Report column dimensions, solvent gradients, and TLC Rf values.
- Quantitative Data : Include yield calculations (with error margins) and purity assessments (e.g., HPLC area%).
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details while providing full protocols in supplementary files .
How can computational chemistry be applied to predict the reactivity of this compound in novel reaction systems?
Advanced Research Question
Methodological Answer:
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate ester hydrolysis or cycloaddition energetics.
- Validation : Compare computational results with experimental kinetic data. Publish input/output files in open-access databases to enable peer validation .
What analytical techniques are most suitable for quantifying trace impurities in this compound samples?
Basic Research Question
Methodological Answer:
- GC-MS/FID : Detect volatile impurities (e.g., residual methanol) with calibration curves.
- HPLC-UV/ELSD : Quantify non-volatile byproducts (e.g., unreacted acid) using internal standards.
- Elemental Analysis : Confirm absence of heavy metal catalysts (e.g., Pd from coupling reactions).
Document detection limits and validation parameters (linearity, precision) following ICH guidelines .
How can researchers reconcile conflicting reports on the biological activity of this compound derivatives?
Advanced Research Question
Methodological Answer:
- Meta-Analysis : Aggregate bioactivity data from multiple studies, applying statistical weighting for sample size and assay reliability.
- Structural-Activity Relationships (SAR) : Use cheminformatics tools (e.g., Schrodinger’s Canvas) to correlate substituent effects with activity trends.
- Experimental Replication : Reproduce key assays under standardized conditions (e.g., cell line, incubation time) and publish raw dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
